molecular formula C11H14F3NO B2799774 Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine CAS No. 1095171-38-2

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine

Cat. No.: B2799774
CAS No.: 1095171-38-2
M. Wt: 233.234
InChI Key: LZOBATMRURQPPX-UHFFFAOYSA-N
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Description

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is a chemical compound with the molecular formula C11H14F3NO . It has a molecular weight of 233.23 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C11H14F3NO . It contains a benzyl group attached to an ethyl group through a nitrogen atom, and a trifluoroethoxy group attached to the benzyl group .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.140±0.06 g/cm3 and a predicted boiling point of 247.8±40.0 °C .

Scientific Research Applications

Synthesis of Ureido Sugars and Amino Acid Derivatives

Research has explored the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, utilizing ethyl esters as amination agents. These compounds, including derivatives of glycine, L-alanine, and L-valine, are obtained through reactions showcasing the versatility of ethyl esters in the synthesis of complex molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Antiarrhythmic Activity Studies

The compound has been included in the synthesis and evaluation of benzamides with antiarrhythmic activity. Research indicates that compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, when modified with a heterocyclic amide side chain, exhibit potent oral antiarrhythmic properties in animal models (Banitt et al., 1977).

Fluorine Chemistry in Organic Synthesis

Studies have detailed reactions involving ethyl 2,4-difluoroacetoacetate and analogous benzyl ester, exploring their applications in the synthesis of fluorinated compounds. These reactions have implications for developing new methodologies in organic synthesis, particularly in the synthesis of fluorinated molecules (Bergmann, Shahak, & Grünwald, 1967).

Amide Formation in Aqueous Media

Research into the mechanism of amide formation by carbodiimide in aqueous media has utilized ethyl and benzylamine compounds. This study provides insights into bioconjugation processes, important for understanding the chemical behavior of these amines in biological contexts (Nakajima & Ikada, 1995).

Antibacterial Compound Synthesis

A study on the synthesis and antibacterial activity of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives showcases the potential of ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine derivatives in developing new antibacterial agents. These derivatives were characterized by their reaction efficiency and evaluated for their antibacterial properties (Reddy & Prasad, 2021).

Safety and Hazards

The safety and hazards associated with Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine are not specified in the searched resources .

Future Directions

While the future directions for Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine are not specified in the searched resources, compounds with similar structures have been studied for their potential applications. For example, a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability has been introduced as an electrolyte solvent for high-energy density lithium batteries .

Properties

IUPAC Name

N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-2-15-7-9-4-3-5-10(6-9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOBATMRURQPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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